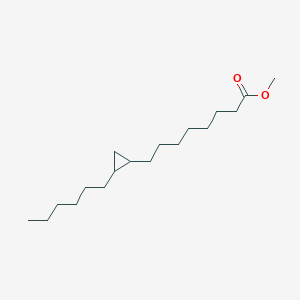

Methyl 8-(2-hexylcyclopropyl)octanoate

Description

Methyl 8-(2-hexylcyclopropyl)octanoate (C₁₈H₃₄O₂) is a cyclopropane-containing fatty acid methyl ester (FAME) characterized by a hexyl-substituted cyclopropane ring integrated into an octanoate backbone. It is identified in diverse biological and synthetic contexts, including plant seed extracts , pyrolysis products of methyl ricinoleate , fermented almond/oat beverages , and insect lipids . Its structural rigidity from the cyclopropane ring distinguishes it from linear or unsaturated esters, influencing its physicochemical properties and biological roles.

Properties

IUPAC Name |

methyl 8-(2-hexylcyclopropyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYIDOFTTFCXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(2-hexylcyclopropyl)octanoate typically involves the esterification of cyclopropaneoctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-(2-hexylcyclopropyl)octanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation: Cyclopropaneoctanoic acid derivatives.

Reduction: Cyclopropylmethanol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-(2-hexylcyclopropyl)octanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors

Mechanism of Action

The mechanism of action of Methyl 8-(2-hexylcyclopropyl)octanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison of Methyl 8-(2-Hexylcyclopropyl)octanoate and Analogs

Key Observations:

- Cyclopropane vs. Cyclopropene Rings: Methyl sterculate and methyl-2-octylcyclopropene-1-heptanoate contain unsaturated cyclopropene rings, which are more reactive than the saturated cyclopropane in the target compound. This difference may influence oxidative stability and biological interactions .

- Substituent Chain Length: DCPLA-ME features a pentyl chain on its bicyclopropyl structure, while the target compound has a hexyl group. This variation affects molecular weight (322.53 vs.

- Linear Esters: Methyl octanoate, a linear analog, lacks cyclopropane rigidity and is found in higher concentrations in natural products like pineapple (up to 1496 µg·kg⁻¹ ), suggesting cyclopropane-containing esters are less abundant in certain matrices.

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties and Functional Data

Key Findings:

- Lipophilicity : Cyclopropane-containing esters exhibit higher log Pow values than linear analogs, enhancing membrane permeability and persistence in lipid-rich environments .

- Thermal Behavior : The target compound remains stable under pyrolysis (5.14% yield at 500°C ), whereas cyclopropene-containing analogs like methyl sterculate may decompose more readily due to ring strain.

- Functional Roles: While methyl octanoate serves as a volatile aroma compound, cyclopropane esters are implicated in structural lipid roles (e.g., insect cuticle formation ). DCPLA-ME’s synthetic design enables targeted enzyme activation .

Biological Activity

Methyl 8-(2-hexylcyclopropyl)octanoate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a methyl ester with a unique cyclopropyl group, which influences its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 282.46 g/mol. Its structural uniqueness allows it to interact with various biological systems in distinctive ways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, the compound's interaction with bacterial membranes may disrupt their integrity, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Interaction : The compound may alter membrane permeability, affecting ion transport and cellular homeostasis.

- Enzyme Modulation : It can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.

- Receptor Interaction : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported an IC50 value of 20 µg/mL against certain pathogens, indicating moderate potency compared to standard antimicrobial agents .

- Anti-inflammatory Activity : In experimental models, the compound reduced inflammation markers significantly when administered at specific doses, showcasing its therapeutic potential in inflammatory conditions.

- Comparative Analysis : When compared with similar compounds, this compound displayed superior antimicrobial activity due to its unique structural features that enhance membrane disruption capabilities .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | IC50 Value (µg/mL) |

|---|---|---|

| Antimicrobial | Effective against bacteria | 20 |

| Anti-inflammatory | Reduced cytokine production | Not specified |

Table 2: Comparison with Other Compounds

| Compound | Antimicrobial Activity (IC50 µg/mL) | Anti-inflammatory Effect |

|---|---|---|

| This compound | 20 | Yes |

| Standard Antibiotic A | 15 | Moderate |

| Standard Antibiotic B | 25 | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.